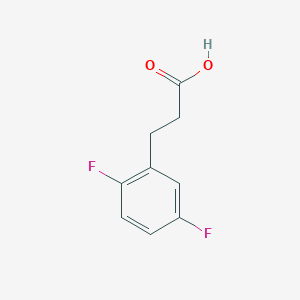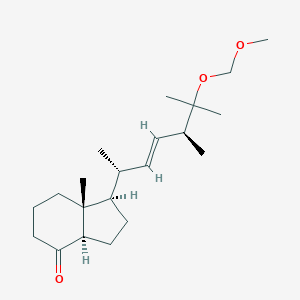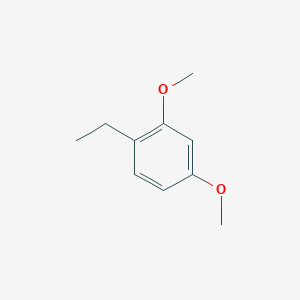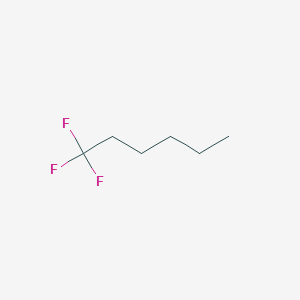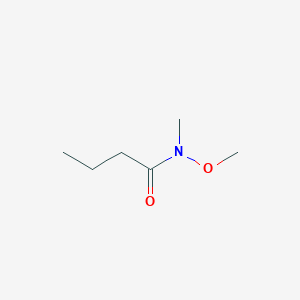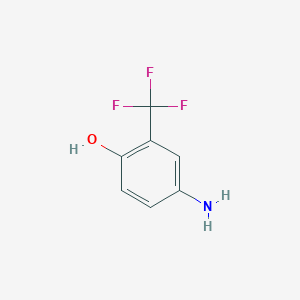
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
Descripción general
Descripción
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.197 g/mol . The compound is also known by several synonyms, including ethyl 1-hydroxymethyl cyclobutane-1-carboxylate, ethyl 1-hydroxymethylcyclobutanecarboxylate, and 1-hydroxymethyl-cyclobutanecarboxylic acid ethyl ester .
Synthesis Analysis
The synthesis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate involves the reaction of diethyl 1,1-cyclobutanedicarboxylate with lithium aluminum-tri-tert-butoxyhydride in tetrahydrofuran (THF) . The reaction mixture is heated at reflux for several hours, then cooled to room temperature and quenched with water . The resulting product is purified by flash chromatography .Molecular Structure Analysis
The InChI key for Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is PWMQFMMZBJUHID-UHFFFAOYSA-N . The SMILES representation of the molecule is CCOC(=O)C1(CCC1)CO .Chemical Reactions Analysis
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate can participate in various chemical reactions. For instance, it has been used as a ligand for Suzuki coupling reactions .Physical And Chemical Properties Analysis
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Photocycloaddition and Chemical Synthesis
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate plays a critical role in the field of chemical synthesis, particularly in photocycloaddition reactions. For instance, its derivatives have been utilized in the synthesis of novel compounds through [gp 2 + π 2] photoaddition, leading to the formation of cyclobutane derivatives and their subsequent transformation into 2,3-dioxohexahydroazepine-6-carboxylates upon base-catalysed retro-aldol cleavage (Reid & Silva, 1983).
Natural Isolation and Structural Analysis
Additionally, ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate related compounds have been isolated from natural sources, such as Atelia herbert-smithii Pittier, and analyzed for their unique structural properties. This includes the study of cis-1-Amino-3-hydroxymethyl-cyclobutane-1-carboxylic Acid, highlighting the use of spectroscopic and X-ray crystallographic methods in elucidating compound structures (Austin et al., 1987).
Enantioselective Synthesis
The compound and its derivatives are pivotal in the enantioselective synthesis of amino acids and other bioactive molecules. For example, the (+)-(1 R,2 S) and (−)-(1 S,2 R) stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid were prepared using a short and efficient strategy, highlighting the compound's role in creating bioactive molecules with potential pharmaceutical applications (André et al., 2011).
Advanced Material and Polymer Synthesis
Moreover, ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate derivatives are used in the synthesis of advanced materials and polymers. The Lewis acid-assisted anionic polymerization of methyl cyclobutene-1-carboxylate, for example, demonstrates the compound's utility in creating polymers with unique properties, showcasing its importance in material science (Kitayama et al., 2004).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, derivatives of ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate have been synthesized for their pharmacological interests. Research into cyclobuta[a]indanes, for instance, explores stereocontrolled access to C9-substituted derivatives, underlining the compound's significance in developing novel therapeutic agents (Devineau et al., 2009).
Safety and Hazards
The compound is classified as a warning hazard under the GHS07 pictogram . It has hazard statements H227, H315, H319, and H335, indicating that it is a flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-7(10)8(6-9)4-3-5-8/h9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMQFMMZBJUHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576644 | |
| Record name | Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |
CAS RN |
1195-81-9 | |
| Record name | Cyclobutanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

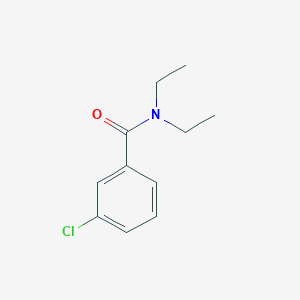
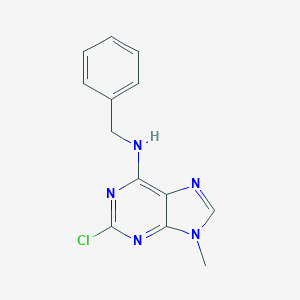
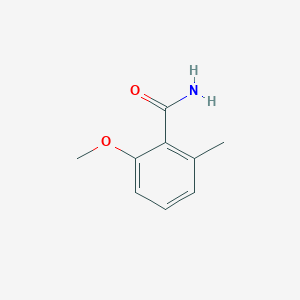
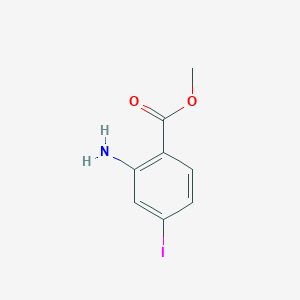
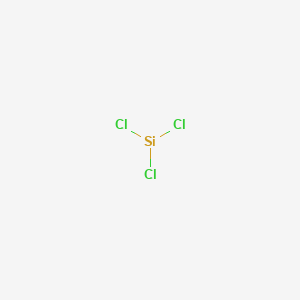
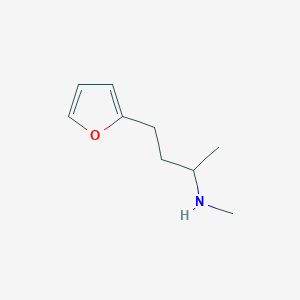
![4-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B189837.png)
